molecular formula C18H19N3 B6317696 Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine, 95% CAS No. 179056-67-8

Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine, 95%

Cat. No.: B6317696
CAS No.: 179056-67-8
M. Wt: 277.4 g/mol
InChI Key: FXIXRJKHHRDZEC-UHFFFAOYSA-N
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Description

Benzyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine is a chemical compound with the CAS number 179056-70-3 . It is a derivative of pyrazole, a five-membered heterocyclic compound that contains two nitrogen atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine, often involves reactions like [3 + 2] cycloaddition, condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .


Molecular Structure Analysis

The molecular structure of Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine includes a benzyl group attached to a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

Pyrazole derivatives, including Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine, can undergo various chemical reactions. For instance, they can participate in acceptorless dehydrogenative coupling reactions with 1,3-diols to provide pyrazoles and 2-pyrazolines .

Future Directions

The future directions for Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine could involve further exploration of its potential biological activities and therapeutic applications. Pyrazole derivatives have been shown to have a wide range of biological activities and are important synthons in the development of new drugs . Therefore, Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine could be a promising candidate for future drug development.

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and indole derivatives, have been found to interact with a broad range of targets . These targets often include various enzymes, receptors, and proteins that play crucial roles in numerous biological processes.

Mode of Action

Based on the properties of similar compounds, it can be hypothesized that this compound may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation or activity of the target molecules, thereby influencing the biological processes they are involved in.

Biochemical Pathways

Similar compounds have been reported to influence a variety of pathways, including those involved in inflammation, cancer, and microbial infections . The compound’s effects on these pathways can lead to downstream effects on cellular functions and overall organism health.

Pharmacokinetics

Similar compounds are often well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys . These properties can significantly impact the bioavailability of the compound and its ability to reach its targets.

Result of Action

Based on the activities of similar compounds, it can be hypothesized that this compound may have a variety of effects, such as inhibiting enzyme activity, modulating receptor signaling, or interfering with microbial growth .

Properties

IUPAC Name

N-[[4-(1-methylpyrazol-3-yl)phenyl]methyl]-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3/c1-21-12-11-18(20-21)17-9-7-16(8-10-17)14-19-13-15-5-3-2-4-6-15/h2-12,19H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIXRJKHHRDZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=CC=C(C=C2)CNCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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